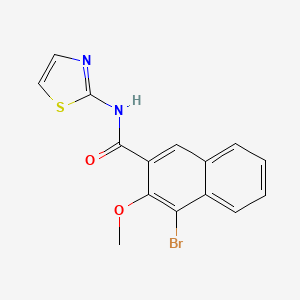![molecular formula C16H23N3O2 B4403783 N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide](/img/structure/B4403783.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide
Übersicht
Beschreibung
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide, also known as ABT-288, is a novel drug compound that has been developed for the treatment of cognitive disorders such as Alzheimer’s disease and schizophrenia. It belongs to the class of selective histamine H3 receptor antagonists, which have been shown to improve cognitive function and memory in preclinical studies.
Wirkmechanismus
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide acts as a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system. The H3 receptor is involved in the regulation of neurotransmitter release, including acetylcholine, dopamine, and histamine. By blocking the H3 receptor, this compound increases the release of these neurotransmitters, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine, dopamine, and histamine in the prefrontal cortex and hippocampus, two brain regions that are critical for cognitive function and memory. It has also been shown to increase the activity of neurons in these regions, suggesting that it may enhance neural plasticity and synaptic transmission. This compound has a favorable pharmacokinetic profile, with a long half-life and good brain penetration, which makes it a promising drug candidate for the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide has several advantages for use in lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. It can be administered orally or by injection, which allows for easy dosing in animal models. However, this compound has some limitations, including its relatively low solubility and potential toxicity at high doses. These limitations can be overcome by optimizing the formulation and dosing of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide. One direction is to study the effects of this compound in clinical trials for the treatment of cognitive disorders such as Alzheimer’s disease and schizophrenia. Another direction is to explore the potential of this compound for the treatment of other neurological disorders, such as Parkinson’s disease and attention deficit hyperactivity disorder. Additionally, further research is needed to understand the long-term safety and efficacy of this compound, as well as its potential for drug-drug interactions.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-acetyl-1-piperazinyl)phenyl]butanamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer’s disease and schizophrenia. It has been shown to improve cognitive function, memory, and attention in these models, suggesting that it may have therapeutic potential for the treatment of cognitive disorders in humans. This compound has also been studied in non-human primates, where it has been shown to improve working memory and attention.
Eigenschaften
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-6-16(21)17-14-7-4-5-8-15(14)19-11-9-18(10-12-19)13(2)20/h4-5,7-8H,3,6,9-12H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCVFJUISGXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4403701.png)
![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4403706.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403718.png)
![5-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B4403730.png)

![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4403739.png)
![5-(3-isoxazolidin-2-ylpropanoyl)-2-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4403741.png)
![N-dibenzo[b,d]furan-3-yl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4403749.png)
![N-[2-(2-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4403757.png)
![1-[3-(2-methoxy-4-propylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4403765.png)
![3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4403776.png)
![2-methoxy-4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403791.png)
![N-benzyl-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4403796.png)
![N-(3-chloro-4-methylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4403817.png)